Cas no 2138523-16-5 (5-chloro-2-ethylpyridine-4-carbonitrile)

5-chloro-2-ethylpyridine-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-chloro-2-ethylpyridine-4-carbonitrile
- EN300-1178616
- 2138523-16-5
-
- インチ: 1S/C8H7ClN2/c1-2-7-3-6(4-10)8(9)5-11-7/h3,5H,2H2,1H3
- InChIKey: GROGZTGXMGBOTJ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(C=C1C#N)CC
計算された属性
- せいみつぶんしりょう: 166.0297759g/mol
- どういたいしつりょう: 166.0297759g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 36.7Ų
5-chloro-2-ethylpyridine-4-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1178616-1000mg |
5-chloro-2-ethylpyridine-4-carbonitrile |
2138523-16-5 | 1000mg |
$2330.0 | 2023-10-03 | ||
Enamine | EN300-1178616-0.1g |
5-chloro-2-ethylpyridine-4-carbonitrile |
2138523-16-5 | 0.1g |
$2050.0 | 2023-06-08 | ||
Enamine | EN300-1178616-1.0g |
5-chloro-2-ethylpyridine-4-carbonitrile |
2138523-16-5 | 1g |
$2330.0 | 2023-06-08 | ||
Enamine | EN300-1178616-5.0g |
5-chloro-2-ethylpyridine-4-carbonitrile |
2138523-16-5 | 5g |
$6757.0 | 2023-06-08 | ||
Enamine | EN300-1178616-2.5g |
5-chloro-2-ethylpyridine-4-carbonitrile |
2138523-16-5 | 2.5g |
$4566.0 | 2023-06-08 | ||
Enamine | EN300-1178616-0.05g |
5-chloro-2-ethylpyridine-4-carbonitrile |
2138523-16-5 | 0.05g |
$1957.0 | 2023-06-08 | ||
Enamine | EN300-1178616-250mg |
5-chloro-2-ethylpyridine-4-carbonitrile |
2138523-16-5 | 250mg |
$2143.0 | 2023-10-03 | ||
Enamine | EN300-1178616-50mg |
5-chloro-2-ethylpyridine-4-carbonitrile |
2138523-16-5 | 50mg |
$1957.0 | 2023-10-03 | ||
Enamine | EN300-1178616-2500mg |
5-chloro-2-ethylpyridine-4-carbonitrile |
2138523-16-5 | 2500mg |
$4566.0 | 2023-10-03 | ||
Enamine | EN300-1178616-0.25g |
5-chloro-2-ethylpyridine-4-carbonitrile |
2138523-16-5 | 0.25g |
$2143.0 | 2023-06-08 |
5-chloro-2-ethylpyridine-4-carbonitrile 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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10. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
5-chloro-2-ethylpyridine-4-carbonitrileに関する追加情報
Introduction to 5-chloro-2-ethylpyridine-4-carbonitrile (CAS No. 2138523-16-5)
5-chloro-2-ethylpyridine-4-carbonitrile, identified by the chemical abstracts service number 2138523-16-5, is a significant intermediate in modern pharmaceutical and agrochemical synthesis. This compound belongs to the pyridine derivatives family, a class of heterocyclic aromatic compounds widely recognized for their diverse biological activities and industrial applications. The presence of both chloro and nitrile functional groups in its molecular structure imparts unique reactivity, making it a valuable building block for the development of novel chemical entities.
The structural features of 5-chloro-2-ethylpyridine-4-carbonitrile contribute to its versatility in synthetic chemistry. The chloro substituent at the 5-position enhances electrophilic aromatic substitution reactions, while the nitrile group at the 4-position serves as a versatile handle for further functionalization. These properties have been leveraged in recent studies to develop innovative synthetic pathways for complex molecules, particularly in the realm of drug discovery.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. Researchers have been particularly focused on compounds that exhibit antimicrobial, anti-inflammatory, and anticancer properties. The 5-chloro-2-ethylpyridine-4-carbonitrile structure has emerged as a promising scaffold for designing new therapeutic agents. For instance, studies have demonstrated its utility in synthesizing small-molecule inhibitors targeting specific biological pathways.
One notable application of 5-chloro-2-ethylpyridine-4-carbonitrile is in the development of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The compound’s ability to undergo selective functionalization allows chemists to tailor its properties for precise biological activity. Recent advances in medicinal chemistry have shown that modifications at the 2- and 4-position can significantly enhance binding affinity to target enzymes, leading to more effective drug candidates.
The agrochemical industry has also benefited from the use of 5-chloro-2-ethylpyridine-4-carbonitrile as a precursor in synthesizing novel pesticides and herbicides. Its structural motifs are well-suited for designing compounds that interact with specific enzymatic systems in pests, offering improved efficacy and environmental safety profiles. This aligns with global efforts to develop sustainable agricultural solutions that minimize ecological impact.
From a synthetic chemistry perspective, 5-chloro-2-ethylpyridine-4-carbonitrile exemplifies the importance of functional group interplay in molecular design. The chloro and nitrile groups provide multiple opportunities for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic frameworks. These reactions have enabled the rapid assembly of intricate molecular architectures, accelerating the discovery of new bioactive compounds.
The compound’s reactivity has been further exploited in flow chemistry applications, where controlled reaction conditions enhance yield and purity. Flow systems allow for scalable synthesis of 5-chloro-2-ethylpyridine-4-carbonitrile and its derivatives under mild conditions, reducing waste and improving process efficiency. This approach is particularly valuable in industrial settings where reproducibility and sustainability are paramount.
Recent computational studies have also highlighted the role of 5-chloro-2-ethylpyridine-4-carbonitrile in drug design. Molecular modeling techniques have been used to predict binding interactions between this compound and biological targets, providing insights into its potential therapeutic applications. These simulations have guided experimental efforts, leading to faster identification of lead compounds with optimized pharmacokinetic properties.
The versatility of 5-chloro-2-ethylpyridine-4-carbonitrile extends beyond pharmaceuticals and agrochemicals. It has found utility in materials science as well, where pyridine derivatives contribute to the development of advanced polymers and electronic materials. The ability to incorporate functional groups like chloro and nitrile into polymer backbones enhances material properties such as thermal stability and conductivity.
In conclusion,5-chloro-2-ethylpyridine-4-carbonitrile (CAS No. 2138523-16-5) represents a cornerstone compound in synthetic chemistry with far-reaching implications across multiple industries. Its unique structural features enable diverse applications, from drug discovery to sustainable agriculture and advanced materials. As research continues to uncover new possibilities for this compound, its significance is expected to grow even further.
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